Cas no 66701-25-5 (E-64)
E-64 structure
Product Name:E-64
CAS-nummer:66701-25-5
MF:C15H27N5O5
MW:357.405383348465
MDL:MFCD07366493
CID:58501
PubChem ID:24278411
Update Time:2025-04-18
E-64 Chemische en fysische eigenschappen
Naam en identificatie
-
- E-64
- trans-Epoxysuccinyl-L-leucylamido(4-guanidino)butane
- N-(trans-Epoxysuccinyl)-L-leucine 4-guanidinobutylamide
- (2S,3S)-3-(((S)-1-((4-Guanidinobutyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylic acid
- (L-3-TRANS-CARBOXYOXIRANE-2-CARBONYL)-L-LEUCYLAGMATINE HEMIHYDRATE
- E 64
- L-trans-Epoxysuccinyl-Leu-4-guanidinobutylamide
- TRANS-EPOXYSUCCINYL-LEUCYLAMIDO-[4-GUANIDINO]BUTANE[L-3-TRANS-CARBOXY-OXIRAN-2-CARBONYL]-LEU-AGMATIN
- (L-3-trans-carboxyoxiran-2-carbonyl)-L-leucyl-agmatin
- E-64 HEMIHYDRATE
- E-64 PROTEASE INHIBITOR
- e64(proteinaseinhibitor)
- E-64,L-trans-Epoxysuccinyl-Leu-agMatine
- EPOXYSUCCINYL-L-LEUCYLAMIDO-(4-GUANIDINO)BUTANE
- L-TRANS-EPOXYSUCCINYL-LEU-AGMATINE
- proteinaseinhibitore64
- thiolproteaseinhibitor
- L-trans-3-Carboxyoxiran-2-carbonyl-L-leucylagmatine
- n-[n-(l-3-trans-carboxirane-2-carbonyl)-l-leucyl]-4-aminobutylguanidine
- n-[n-(l-3-trans-carboxirane-2-carbonyl)-l-leucyl]-agmatine. note: another name for l-3-trans-carboxyoxiran-2-carboxylic acid acid is l-transepoxysuccinic acid. agmatine is 4-aminobutylguanidine.
- n-[n-( l-transepoxysuccinic acid)-l-leucyl]-agmatine
- Proteinase inhibitor E 64
- CCG-207844
- Thiol protease inhibitor
- EX-A2284
- (2S,3S)-3-[[[(1S)-1-[[[4-(Aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-2-oxiranecarboxylic acid
- C01341
- UNII-R76F7856MV
- PROTEINASE INHIBITOR E-64
- MFCD00080261
- CHEMBL374508
- FD21944
- (2S,3S)-3-(N-{(S)-1-[N-(4-guanidinobutyl)carbamoyl]3-methylbutyl}carbamoyl)oxirane-2-carboxylic acid
- Q5321373
- 2-Oxiranecarboxylic acid, 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-, (2S,3S)-
- AC-36011
- E 64 (proteinase inhibitor)
- HY-15282
- 3-[[[(1S)-1-[[[4-[(aminoiminomethyl)amino]butyl]amino]carbonyl]-3-methylbutyl]amino]carbonyl]-(2S,3S)-oxiranecarboxylic acid
- SCHEMBL4740187
- 3-[[1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- CHEBI:30270
- 80408-29-3
- 66701-25-5
- BRN 1405664
- CCG-208198
- (2S,3S)-3-((S)-1-(4-Guanidinobutylamino)-4-methyl-1-oxopentan-2-ylcarbamoyl)oxirane-2-carboxylic acid
- NCGC00163544-01
- BDBM50157741
- CS-4140
- (2S,3S)-3-[[(1S)-1-(4-guanidinobutylcarbamoyl)-3-methyl-butyl]carbamoyl]oxirane-2-carboxylic acid
- 2-OXIRANECARBOXYLIC ACID, 3-((((1S)-1-(((4-((AMINOIMINOMETHYL)AMINO)BUTYL)AMINO)CARBONYL)-3-METHYLBUTYL)AMINO)CARBONYL)-, (2S,3S)-
- E64
- NCGC00163544-09
- Oxiranecarboxylic acid, 3-(((1-(((4-((aminoiminomethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-, (2S-(2-alpha,3-beta(R*)))-
- trans-epoxysuccinyl-l-leucylamido-(4-guanidino)butane
- Oxiranecarboxylic acid, 3-(((1-(((4-((aminoiminomethyl)amino)butyl)amino)carbonyl)-3-methylbutyl)amino)carbonyl)-, (2S-(2alpha,3beta(R*)))-
- AKOS016007415
- 5-18-07-00006 (Beilstein Handbook Reference)
- (2S,3S)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid
- E-0010
- R76F7856MV
- DA-52771
- protease inhibitor ,99%
- (2S,3S)-3-{[(1S)-1-[(4-CARBAMIMIDAMIDOBUTYL)CARBAMOYL]-3-METHYLBUTYL]CARBAMOYL}OXIRANE-2-CARBOXYLIC ACID
-
- MDL: MFCD07366493
- Inchi: 1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10-,11-/m0/s1
- InChI-sleutel: LTLYEAJONXGNFG-DCAQKATOSA-N
- LACHT: O1[C@H](C(=O)O)[C@H]1C(N[C@H](C(NCCCC/N=C(\N)/N)=O)CC(C)C)=O
Berekende eigenschappen
- Exacte massa: 357.20100
- Monoisotopische massa: 357.201
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 8
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 11
- Complexiteit: 518
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: -0.9
- Topologisch pooloppervlak: 172
Experimentele eigenschappen
- Kleur/vorm: 白色固体。
- Dichtheid: 1.4400
- Smeltpunt: No data available
- Kookpunt: No data available
- Vlampunt: No data available
- Brekindex: 1.617
- Oplosbaarheid: H2O: 20 mg/mL, clear, colorless
- Waterverdelingscoëfficiënt: Soluble in DMSO (25mg/ml), or water (20mg/ml)
- PSA: 169.93000
- LogboekP: 0.72150
- Gevoeligheid: Light Sensitive
- Oplosbaarheid: 未确定。
E-64 Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Veiligheidsinstructies: S22; S24/25
- FLUKA MERK F CODES:10
- RTECS:RR0390000
- Opslagvoorwaarde:2-8°C
- Risicozinnen:R68/20/22
E-64 Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 10874523001 |
E-64 |
66701-25-5 | N-N-(L-3-Trans-carboxirane-2-carbonyl)-L-leucyl-agmatine | 10MG |
3804.02 | 2021-05-20 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 11585681001 |
E-64 |
66701-25-5 | N-N-(L-3-Trans-carboxirane-2-carbonyl)-L-leucyl-agmatine | 25MG |
6848.04 | 2021-05-20 | |
| S e l l e c k ZHONG GUO | S7379-10mg |
E-64 |
66701-25-5 | 99.99% | 10mg |
¥808.17 | 2023-09-15 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10218-5mg |
E-64 |
66701-25-5 | ,98% | 5mg |
¥430.00 | 2022-09-01 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S10218-25mg |
E-64 |
66701-25-5 | ,98% | 25mg |
¥1400.00 | 2022-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024041-100mg |
E-64 |
66701-25-5 | 98% | 100mg |
¥4031 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024041-25mg |
E-64 |
66701-25-5 | 98% | 25mg |
¥1161 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R024041-5mg |
E-64 |
66701-25-5 | 98% | 5mg |
¥340 | 2024-05-22 | |
| ChemScence | CS-4140-5mg |
E-64 |
66701-25-5 | 99.96% | 5mg |
$60.0 | 2022-04-26 | |
| ChemScence | CS-4140-10mg |
E-64 |
66701-25-5 | 99.96% | 10mg |
$102.0 | 2022-04-26 |
E-64 Leveranciers
Amadis Chemical Company Limited
Goudlid
(CAS:66701-25-5)E-64
Ordernummer:A903528
Voorraadstatus:in Stock
Hoeveelheid:50mg
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 12:14
Prijs ($):188.0
E-mail:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:66701-25-5)E-64
Ordernummer:LE17314
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 12:16
Prijs ($):discuss personally
E-mail:18501500038@163.com
E-64 Gerelateerde literatuur
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
66701-25-5 (E-64) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)